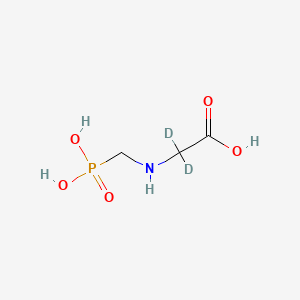

Glyphosate-d2-1

Description

Properties

Molecular Formula |

C3H8NO5P |

|---|---|

Molecular Weight |

171.09 g/mol |

IUPAC Name |

2,2-dideuterio-2-(phosphonomethylamino)acetic acid |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1D2 |

InChI Key |

XDDAORKBJWWYJS-DICFDUPASA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NCP(=O)(O)O |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Deuterated Glyphosate: An In-depth Technical Guide for Research Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated glyphosate, a critical tool for researchers in drug development, metabolism, and environmental fate studies. Deuterated internal standards, such as glyphosate-d2, are essential for accurate quantification in mass spectrometry-based analytical methods.[1] This document outlines detailed experimental protocols for the synthesis of deuterated glycine as a key precursor and its subsequent conversion to deuterated glyphosate. Furthermore, it includes a thorough description of characterization techniques and a summary of relevant quantitative data. The provided workflows and logical relationships are visualized using Graphviz diagrams to enhance clarity and understanding for researchers, scientists, and professionals in drug development.

Introduction

Glyphosate, N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide.[1] Due to its widespread use, there is a significant need for sensitive and accurate analytical methods to monitor its presence and metabolism in various matrices. Isotope dilution mass spectrometry (ID-MS) is a preferred method for quantification, and it relies on the availability of stable isotope-labeled internal standards.[1] Deuterated glyphosate, particularly N-(phosphonomethyl)glycine-2,2-d2 (glyphosate-d2), serves as an excellent internal standard for these applications. This guide details the synthetic routes to obtain this valuable research chemical.

Synthesis of Deuterated Precursor: Glycine-d2

The synthesis of deuterated glyphosate typically begins with the preparation of deuterated glycine. Several methods have been reported for the deuteration of glycine.

Catalytic Deuteration in D₂O

A common and efficient method for deuterating glycine is through catalytic exchange in deuterium oxide (D₂O).

Experimental Protocol:

-

Preparation: In a pressure vessel, dissolve glycine (1.0 eq) in D₂O (99.8 atom % D).

-

Catalyst Addition: Add a catalytic amount of a noble metal catalyst, such as 5% Palladium on Carbon (Pd/C) or 5% Platinum on Carbon (Pt/C).

-

Reaction: Seal the vessel and heat it to 180 °C for 10 minutes. The high temperature and pressure facilitate the exchange of the α-protons of glycine with deuterium from the solvent.[2]

-

Work-up: After cooling, the catalyst is removed by filtration. The D₂O is then removed under reduced pressure to yield deuterated glycine (glycine-d2).

-

Purity Analysis: The isotopic purity of the resulting glycine-d2 should be assessed using ¹H NMR and mass spectrometry.

Quantitative Data for Glycine-d2 Synthesis

| Parameter | Value | Reference |

| Catalyst | 5% Pd/C or 5% Pt/C | [2] |

| Solvent | D₂O | [2] |

| Temperature | 180 °C | [2] |

| Reaction Time | 10 min | [2] |

| Deuterium Incorporation | Up to 1.8 atoms per molecule | [2] |

Synthesis of Deuterated Glyphosate (Glyphosate-d2)

The most common and adaptable method for synthesizing glyphosate from glycine is the phosphonomethylation reaction using dimethyl phosphite and formaldehyde. This process can be modified to use deuterated glycine as the starting material.

Phosphonomethylation of Glycine-d2

This procedure is adapted from established methods for non-deuterated glyphosate synthesis.

Experimental Protocol:

-

Depolymerization of Paraformaldehyde: In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, suspend paraformaldehyde (1.5 eq) in anhydrous methanol. Add a catalytic amount of an alcohol amine (e.g., triethanolamine) and heat the mixture to facilitate depolymerization.

-

Formation of the Glycine Adduct: Add deuterated glycine (glycine-d2, 1.0 eq) to the reaction mixture and continue heating to form the N,N-bis-hydroxymethyl-glycine-d2 intermediate.

-

Phosphonomethylation: To the heated solution, add dimethyl phosphite (1.0 eq) dropwise. The reaction is typically exothermic and should be controlled by the rate of addition. After the addition is complete, heat the mixture under reflux for 90 minutes.

-

Hydrolysis: Cool the reaction mixture and add concentrated hydrochloric acid. Heat the mixture to hydrolyze the phosphonate ester and any other intermediates to yield N-(phosphonomethyl)glycine-2,2-d2 (glyphosate-d2).

-

Isolation and Purification: Cool the reaction mixture to induce crystallization of the product. The crude glyphosate-d2 can be collected by filtration. Further purification can be achieved by recrystallization from water or by using specialized purification cartridges.

-

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and isotopic purity.

Quantitative Data for Glyphosate Synthesis

| Parameter | Value |

| Reactant Ratio (Glycine:Paraformaldehyde:Dimethyl Phosphite) | 1 : 1.7-2.2 : 0.9-1.5 |

| Solvent | Methanol |

| Catalyst | Alcohol Amine (e.g., Triethanolamine) |

| Hydrolysis Agent | Hydrochloric Acid |

| Typical Yield | 70-85% |

| Purity | >95% |

Characterization of Deuterated Glyphosate

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated glyphosate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of non-deuterated glyphosate, the methylene protons adjacent to the nitrogen and phosphorus atoms appear as distinct signals. For glyphosate-d2, the signal corresponding to the C-2 methylene protons will be absent or significantly reduced, confirming deuteration at this position. The spectrum in D₂O typically shows a doublet for the CH₂-P protons around 3.00 ppm.[3][4][5]

-

¹³C NMR: The ¹³C NMR spectrum of glyphosate will show three distinct carbon signals. In glyphosate-d2, the signal for the C-2 carbon will be a triplet (due to C-D coupling) and will have a lower intensity.

-

³¹P NMR: The ³¹P NMR spectrum provides a single resonance for the phosphonate group, confirming the presence of the phosphorus moiety.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the isotopic enrichment of the synthesized compound. For glyphosate-d2, the molecular ion peak will be shifted by +2 m/z units compared to the non-deuterated standard. Fragmentation patterns can also be analyzed to confirm the location of the deuterium atoms.[8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows in the synthesis and analysis of deuterated glyphosate.

Caption: Synthetic workflow for deuterated glyphosate.

Caption: Analytical characterization workflow.

Conclusion

The synthesis of deuterated glyphosate is a multi-step process that requires careful control of reaction conditions and thorough characterization of the final product. By following the detailed protocols outlined in this guide, researchers can reliably produce high-purity glyphosate-d2 for use as an internal standard in a variety of research applications. The availability of such standards is paramount for obtaining accurate and reproducible quantitative data in studies related to drug metabolism, environmental monitoring, and food safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glyphosate(1071-83-6) 1H NMR spectrum [chemicalbook.com]

- 3. Determination of Glyphosate in Dried Wheat by 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of glyphosate in biological fluids by 1H and 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid determination of glyphosate in postmortem specimens using 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jasco.com.br [jasco.com.br]

- 8. Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: elucidation of fragmentation mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Properties and Stability of Glyphosate-d2-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate-d2-1, the deuterated analog of the widely used herbicide glyphosate, serves as a critical internal standard for the quantitative analysis of glyphosate residues in various matrices.[1] Its structural similarity to glyphosate, with the substitution of two hydrogen atoms with deuterium on the C2 carbon of the glycine moiety, makes it an ideal tracer for mass spectrometry-based analytical methods. Understanding the chemical properties and stability of this compound is paramount for ensuring the accuracy and reliability of analytical data in research, clinical, and environmental monitoring settings. This technical guide provides a comprehensive overview of the core chemical properties, stability profile, and degradation pathways of this compound, supported by detailed experimental protocols and visual representations of key processes.

Chemical and Physical Properties

This compound is a solid substance with the formal name N-(phosphonomethyl)-glycine-2,2-d2.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2734001-36-4 | [1] |

| Molecular Formula | C₃H₆D₂NO₅P | [1] |

| Formula Weight | 171.1 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₂) | [1] |

| Solubility | DMSO: Slightly soluble, PBS (pH 7.2): Slightly soluble | [1] |

| SMILES | OC(C([2H])([2H])NCP(O)(O)=O)=O | [1] |

| InChI | InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1D2 | [1] |

| InChIKey | XDDAORKBJWWYJS-DICFDUPASA-N | [1] |

Stability Profile

The stability of this compound is a critical factor for its use as an analytical standard. While specific quantitative stability data for the deuterated form is limited, extensive information on the stability of glyphosate provides a strong basis for understanding its behavior. One supplier indicates a stability of ≥ 4 years for this compound when stored appropriately.[1]

Hydrolytic Stability

Glyphosate is stable to hydrolysis at pH 3, 6, and 9 at temperatures ranging from 5-35 °C.[2] It is also reported to be stable for 5 days at pH 4, 5, and 9 at 50 °C.[2] Given the chemical similarity, this compound is expected to exhibit comparable hydrolytic stability. The carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, which could potentially lead to a slight increase in stability, a phenomenon known as the kinetic isotope effect.[3][4]

Photostability

Glyphosate does not undergo photochemical degradation and is stable in air.[2] Therefore, significant degradation of this compound under normal light conditions is not anticipated. However, for rigorous stability assessment, photostability studies are recommended.

Thermal Stability

Thermal decomposition of glyphosate has been observed to begin at temperatures above 198 °C.[5] The decomposition process occurs in multiple stages.[6] A study on the thermal decomposition kinetics of glyphosate predicted a half-life of 0.1 milliseconds at 1000 K.[7] Similar thermal stability is expected for this compound.

Degradation Pathways

The primary routes of glyphosate degradation are microbial metabolism in soil and water, and certain chemical oxidation processes. These pathways are expected to be identical for this compound, although the rates of degradation may differ due to the kinetic isotope effect.[3][4] The two main degradation pathways are the AMPA pathway and the Sarcosine pathway.

AMPA Pathway

The most common degradation pathway for glyphosate involves the cleavage of the C-N bond by the enzyme glyphosate oxidoreductase (GOX), leading to the formation of aminomethylphosphonic acid (AMPA) and glyoxylate. AMPA is a major metabolite of glyphosate and is often monitored alongside the parent compound in environmental and food residue analysis.

Figure 1: AMPA degradation pathway of this compound.

Sarcosine Pathway

An alternative degradation pathway involves the cleavage of the C-P bond by the enzyme C-P lyase. This reaction yields sarcosine and phosphate. Sarcosine can be further metabolized by the cell.

Figure 2: Sarcosine degradation pathway of this compound.

Experimental Protocols

To ensure the integrity of analytical results, it is crucial to verify the stability of this compound under the specific conditions of its intended use. The following are detailed methodologies for key experiments.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound analytical standard

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

HPLC system with a suitable detector (e.g., UV or MS)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep the solution at room temperature for 24 hours.

-

If no degradation is observed, repeat the experiment with 1 N HCl and/or heat at 60 °C for 8 hours.

-

Neutralize the solution with an appropriate amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the solution at room temperature for 24 hours.

-

If no degradation is observed, repeat the experiment with 1 N NaOH and/or heat at 60 °C for 8 hours.

-

Neutralize the solution with an appropriate amount of HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Analyze the solution.

-

-

Thermal Degradation:

-

Transfer 1 mL of the stock solution to a vial and keep it in an oven at 80 °C for 48 hours.

-

Also, expose the solid this compound powder to the same conditions.

-

Allow the samples to cool to room temperature before analysis.

-

-

Photolytic Degradation:

-

Expose 1 mL of the stock solution and a thin layer of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

-

Analysis: Analyze all stressed samples, along with a non-stressed control sample, by a validated stability-indicating HPLC method (see section 5.2).

References

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. ema.europa.eu [ema.europa.eu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal decomposition kinetics of glyphosate (GP) and its metabolite aminomethylphosphonic acid (AMPA) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Degradation Pathways of Glyphosate-d2-1 in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the degradation pathways of Glyphosate-d2-1 in the soil environment. Due to a lack of specific studies on the deuterated form, this document outlines the well-established degradation pathways of non-labeled glyphosate and discusses the potential influence of deuterium labeling on its environmental fate. This guide summarizes quantitative data from existing literature, details relevant experimental protocols, and provides visualizations of the degradation pathways.

Introduction to Glyphosate and its Deuterated Analog

Glyphosate, N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide used to control unwanted vegetation.[1][2] Its deuterated isotopologue, this compound, where two hydrogen atoms on the methylene group adjacent to the phosphonate group are replaced by deuterium, is frequently used as an internal standard in analytical chemistry for the quantification of glyphosate in various matrices.[3] Understanding the environmental fate of both compounds is crucial for assessing their persistence and potential impact. The degradation of glyphosate in soil is primarily a microbial-mediated process.[1][4]

Degradation Pathways of Glyphosate in Soil

The microbial degradation of glyphosate in soil proceeds through two primary pathways:

-

The AMPA Pathway: This is the most common degradation route.[5] It involves the cleavage of the C-N bond by the enzyme glyphosate oxidoreductase (GOX), resulting in the formation of aminomethylphosphonic acid (AMPA) and glyoxylate.[5][6] AMPA is a major metabolite of glyphosate and can persist in the soil.[2][7][8]

-

The Sarcosine Pathway: This pathway involves the cleavage of the C-P bond by the enzyme C-P lyase, yielding sarcosine and inorganic phosphate. Sarcosine can be further metabolized to glycine.[5][9]

While both pathways contribute to glyphosate's breakdown, the formation of AMPA is generally considered the principal degradation route in most soil environments.

Potential Influence of Deuterium Labeling on Degradation (Kinetic Isotope Effect)

The substitution of hydrogen with deuterium in this compound can potentially influence its degradation rate due to the kinetic isotope effect (KIE). A C-D bond is stronger than a C-H bond, and thus requires more energy to break. If the cleavage of a C-H bond is the rate-determining step in a reaction, substituting hydrogen with deuterium will slow down the reaction rate.

In the context of this compound degradation:

-

AMPA Pathway: The cleavage of the C-N bond is the key step. Since the deuterium atoms are on the methylene carbon adjacent to the phosphonate group and not directly involved in the C-N bond cleavage, a primary KIE is not expected. However, a secondary KIE, which is generally smaller, might be possible due to the electronic effects of the deuterium substitution.

-

Sarcosine Pathway: This pathway involves the cleavage of the C-P bond. Similar to the AMPA pathway, the deuterium atoms are not directly bonded to the phosphorus atom, so a primary KIE is unlikely.

Currently, there is a lack of specific studies in the peer-reviewed literature that quantify the kinetic isotope effect for the microbial degradation of this compound in soil. While a slight slowing of the degradation rate is theoretically possible due to secondary KIEs, it is generally assumed that the degradation pathways and the resulting metabolites (AMPA-d2) are the same as for the non-labeled compound. One study on the radiolytic degradation of deuterated tributyl phosphates found a minimal isotope effect.[10]

Quantitative Data on Glyphosate Degradation in Soil

The degradation rate of glyphosate in soil is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This rate is highly variable and depends on soil type, temperature, moisture, and microbial activity.[1][2]

| Parameter | Value | Soil Type/Conditions | Reference |

| Half-life (DT50) | 7 - 60 days | Most soils | [1] |

| Half-life (DT50) | 32 - 47 days | General estimate | [2] |

| Half-life (DT50) | ~40 days | Average across eight U.S. sites | [11] |

| Half-life (DT50) | 8 - 18 days | Conventional and no-tillage soils | [7] |

| AMPA Half-life (DT50) | 99 - 250 days | Conventional and no-tillage soils | [7] |

Experimental Protocols for Soil Degradation Studies

The following is a generalized experimental protocol for assessing the aerobic transformation of a substance like this compound in soil, based on the OECD Guideline 307.

Objective

To determine the rate and pathway of degradation of this compound in soil under aerobic laboratory conditions.

Materials

-

Test substance: this compound (analytical grade)

-

Reference substance: Non-labeled glyphosate (analytical grade)

-

Internal standards: e.g., Glyphosate-¹³C₂,¹⁵N; AMPA-¹³C,¹⁵N,D₂[12]

-

Freshly collected, sieved soil with known characteristics (pH, organic carbon content, texture, microbial biomass).

-

Incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile products like CO₂.

-

Controlled environment chamber or incubator.

-

Analytical instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure

-

Soil Preparation and Treatment:

-

The soil is brought to a suitable moisture content (e.g., 40-60% of maximum water holding capacity).

-

A known amount of soil is weighed into each incubation vessel.

-

The soil is treated with a solution of this compound at a concentration relevant to its intended use. Control samples with non-labeled glyphosate and untreated controls should also be prepared.

-

-

Incubation:

-

The incubation vessels are placed in a dark, temperature-controlled environment (e.g., 20 ± 2 °C).

-

A continuous stream of CO₂-free, humidified air is passed through the vessels to maintain aerobic conditions.

-

Volatile organic compounds and ¹⁴CO₂ (if using a ¹⁴C-labeled test substance for mineralization studies) are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide).

-

-

Sampling:

-

Duplicate vessels are removed for analysis at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

-

Extraction:

-

Soil samples are extracted with an appropriate solvent (e.g., a phosphate buffer or an alkaline solution) to recover this compound and its degradation products.

-

The extraction efficiency should be determined.

-

-

Analysis:

-

The extracts are analyzed by LC-MS/MS to quantify the concentrations of this compound and its primary metabolite, AMPA-d2. The use of isotopically labeled internal standards is crucial for accurate quantification.[12]

-

The trapping solutions are analyzed to determine the extent of mineralization to CO₂.

-

-

Data Analysis:

-

The degradation kinetics of this compound are determined by plotting its concentration over time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

-

The half-life (DT50) of this compound is calculated.

-

The formation and decline of the metabolite AMPA-d2 are also modeled.

-

Visualizations of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of glyphosate and its deuterated analog in soil.

Caption: Primary microbial degradation pathways of glyphosate in soil.

Caption: Hypothesized degradation pathways of this compound in soil.

References

- 1. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotiquest.com [biotiquest.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dynamics of Glyphosate and Aminomethylphosphonic Acid in Soil Under Conventional and Conservation Tillage [research.unipd.it]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. Degradation of glyphosate in soil and its effect on fungal population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alanplewis.com [alanplewis.com]

- 12. series.publisso.de [series.publisso.de]

Adsorption and Desorption Behavior of Glyphosate-d2-1 in Different Soil Types: A Technical Guide

Introduction

Glyphosate, a broad-spectrum herbicide, is known for its strong adsorption to soil particles, which significantly influences its environmental mobility, bioavailability, and degradation.[1][2] The adsorption and desorption processes are critical in determining the potential for groundwater contamination and the overall persistence of the compound in the terrestrial environment. This guide provides an in-depth overview of the core principles governing the adsorption and desorption of glyphosate in various soil types, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes and influencing factors.

Core Mechanisms of Glyphosate Adsorption and Desorption

Glyphosate adsorption in soil is primarily governed by the interaction of its phosphonate moiety with soil components.[3] The primary binding sites are metal oxides and hydroxides (specifically iron and aluminum), clay minerals, and soil organic matter.[4][5]

-

Ligand Exchange: The dominant mechanism is ligand exchange, where the phosphonate group of glyphosate displaces hydroxyl groups or water molecules from the surfaces of iron and aluminum oxides and hydroxides, forming inner-sphere complexes.[3]

-

Cation Bridging: In soils with a significant content of 2:1 clay minerals like smectite and vermiculite, glyphosate can form complexes with polyvalent cations (e.g., Ca²⁺, Mg²⁺) present on the clay exchange sites.[6]

-

Hydrogen Bonding: Hydrogen bonds can form between the functional groups of glyphosate (carboxylate, phosphonate, and amine) and oxygen-containing functional groups on soil organic matter.[7]

Desorption of glyphosate is often limited and hysteretic, indicating that a significant fraction of the adsorbed glyphosate is not easily released back into the soil solution.[8] This irreversibility is attributed to the strong inner-sphere complexation with soil minerals.[8] The desorption process can be influenced by changes in soil solution chemistry, such as the introduction of competing anions like phosphate.[1]

Factors Influencing Adsorption and Desorption

Several soil properties and environmental conditions significantly impact the extent and strength of glyphosate adsorption and desorption:

-

Soil pH: Soil pH is a critical factor as it affects both the surface charge of soil colloids and the speciation of the glyphosate molecule.[9] Generally, glyphosate adsorption is highest in acidic to neutral soils and decreases as the pH becomes more alkaline.[10] This is because lower pH increases the positive charge on metal oxide surfaces, favoring the adsorption of the anionic glyphosate species.[9]

-

Clay Content and Type: Soils with higher clay content, particularly those rich in 2:1 clay minerals and iron and aluminum oxides, exhibit greater glyphosate adsorption capacity.[9][11]

-

Soil Organic Matter (SOM): The role of SOM is complex. While it provides binding sites, the mineral fraction of the soil, especially iron and aluminum oxides, is often considered more important for glyphosate adsorption.[5][7]

-

Phosphate Content: Phosphate and glyphosate have similar adsorption mechanisms and compete for the same binding sites on soil particles.[10][12] High levels of soil phosphate can lead to decreased glyphosate adsorption and increased desorption and mobility.[1][13]

-

Cation Exchange Capacity (CEC): A higher CEC, often associated with higher clay and organic matter content, generally correlates with increased glyphosate adsorption due to the potential for cation bridging.[11]

-

Presence of Metal Cations: Divalent and trivalent cations, particularly iron and aluminum, play a crucial role in glyphosate binding through complexation and ligand exchange.[4] The presence of copper has also been shown to enhance glyphosate adsorption.[4]

Quantitative Data on Glyphosate Adsorption and Desorption

The adsorption and desorption of glyphosate in soil are commonly quantified using sorption isotherms, most frequently the Freundlich and Langmuir models.[8][10] The Freundlich model is often found to provide a better fit for glyphosate sorption data, indicating a heterogeneous distribution of binding sites.[7]

Table 1: Freundlich Adsorption Coefficients (Kf) for Glyphosate in Different Soil Types

| Soil Type | Clay Content (%) | Organic Carbon (%) | pH | Kf (mg¹⁻¹/ⁿ L¹/ⁿ kg⁻¹) | Reference |

| Silty Clay Loam (Paraná, CT) | 37.2 | 2.5 | 5.8 | 457 | |

| Silty Clay Loam (Paraná, NT) | 37.2 | 2.5 | 5.8 | 398 | [9] |

| Silty Loam (Pergamino, CT) | 25.8 | 2.1 | 6.1 | 250 | [9] |

| Silty Loam (Pergamino, NT) | 25.8 | 2.1 | 6.1 | 187 | [9] |

| Silty Loam (Manfredi, CT) | 22.5 | 1.8 | 6.5 | 134 | [9] |

| Silty Loam (Manfredi, NT) | 22.5 | 1.8 | 6.5 | 100 | [9] |

| Sandy Loam | - | - | - | 39.8 - 178.2 |

CT: Conventional Tillage, NT: No-Tillage

Table 2: Desorption of Glyphosate from Different Soils

| Soil Type | Desorption (%) of Adsorbed Amount | Conditions | Reference |

| Various European Soils | 15 - 80 | Dependent on soil characteristics | |

| Mollisols and Ultisols (Argentina) | < 12 | - | |

| Sandy Soil | Hysteretic or reversible | Treated with cow dung and rice husk ash | |

| Various Soils | 3.2 - 24.3 | After successive dilutions | [8] |

Experimental Protocols

4.1. Batch Equilibrium Adsorption Study

This method is widely used to determine the adsorption characteristics of a substance to soil.[9]

-

Soil Preparation: Air-dry the soil samples and sieve them through a 2-mm mesh to ensure homogeneity. Characterize the soil for properties such as pH, organic carbon content, texture (sand, silt, clay percentages), and cation exchange capacity.

-

Pre-equilibration: Weigh a specific amount of soil (e.g., 2 g) into a centrifuge tube. Add a background electrolyte solution (e.g., 40 mL of 0.01 M CaCl₂) to mimic the soil solution's ionic strength. Shake the mixture for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 20°C).[9]

-

Adsorption: Prepare a series of Glyphosate-d2-1 solutions of known concentrations in the same background electrolyte. Add these solutions to the pre-equilibrated soil samples.

-

Equilibration: Shake the soil-herbicide suspensions for a time sufficient to reach equilibrium (e.g., 24 hours), as determined from preliminary kinetic studies.[10]

-

Separation: Centrifuge the samples at high speed to separate the solid and liquid phases.

-

Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of this compound remaining in the solution using an appropriate analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

4.2. Desorption Study

Desorption experiments are typically conducted sequentially after the adsorption phase.

-

Initial Adsorption: Perform a batch adsorption experiment as described above, usually at a single initial concentration.

-

Supernatant Removal: After centrifugation, carefully decant and discard a known volume of the supernatant.

-

Desorption Step: Add an equal volume of fresh background electrolyte solution (without the herbicide) to the centrifuge tube.

-

Re-equilibration: Shake the suspension for the same equilibration time used in the adsorption study.

-

Separation and Analysis: Centrifuge the sample and analyze the concentration of this compound in the supernatant.

-

Successive Desorptions: Repeat steps 2-5 for several cycles to determine the extent of reversible and irreversible binding.[8]

Data Analysis and Modeling

The data from batch equilibrium studies are used to construct adsorption isotherms by plotting the amount of adsorbed herbicide per unit mass of soil (Cs) against the equilibrium concentration in the solution (Ceq). The Freundlich and Langmuir models are commonly used to describe these isotherms.

-

Freundlich Isotherm: Cs = Kf * Ceq^(1/n)

-

Where Kf is the Freundlich adsorption coefficient, indicating the adsorption capacity, and 1/n is the Freundlich exponent, related to the nonlinearity of the adsorption.

-

-

Langmuir Isotherm: Cs = (Qmax * b * Ceq) / (1 + b * Ceq)

-

Where Qmax is the maximum adsorption capacity, and b is the Langmuir constant related to the binding energy.

-

Visualizations

Caption: Workflow for Batch Equilibrium Adsorption and Desorption Studies.

Caption: Key Factors Influencing Glyphosate Adsorption and Desorption in Soil.

Conclusion

The adsorption and desorption behavior of glyphosate in soil is a multifaceted process controlled by a range of soil physicochemical properties and environmental factors. While specific quantitative data for this compound is lacking, the extensive research on glyphosate provides a robust framework for understanding its environmental fate. Glyphosate exhibits strong adsorption to most soils, primarily through interactions with metal oxides and clay minerals, leading to low mobility and limited desorption. This strong binding minimizes the risk of leaching into groundwater but can contribute to its persistence in the topsoil. Researchers studying the environmental behavior of this compound can confidently apply the principles and experimental methodologies established for glyphosate, while acknowledging the need for specific validation studies if subtle isotopic effects are a concern.

References

- 1. researchgate.net [researchgate.net]

- 2. Glyphosate adsorption in soils compared to herbicides replaced with the introduction of glyphosate resistant crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "The interaction of glyphosate with soil constituents" by Eric Christopher Johnson [docs.lib.purdue.edu]

- 4. Adsorption and desorption of glyphosate in some European soils | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. alanplewis.com [alanplewis.com]

- 11. researchgate.net [researchgate.net]

- 12. psasir.upm.edu.my [psasir.upm.edu.my]

- 13. Adsorption and desorption of Glyphosate in some european soils [iris.unibas.it]

Glyphosate-d2-1 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glyphosate-d2, a deuterated internal standard for the widely used herbicide, glyphosate. This document details its chemical properties, its application in analytical methodologies, and the biological pathway it helps to quantify.

Chemical Identity and Properties

Glyphosate-d2 is the deuterium-labeled form of glyphosate, a broad-spectrum systemic herbicide.[1] The nomenclature "Glyphosate-d2-1" is not standard; the commonly accepted scientific and commercial designation is Glyphosate-d2. The "-d2" signifies the presence of two deuterium atoms. It is also referred to as N-(phosphonomethyl)-glycine-2,2-d2.[2]

Below is a summary of the key quantitative data for Glyphosate-d2:

| Property | Value | Reference |

| CAS Number | 2734001-36-4 | [2] |

| Molecular Formula | C₃H₆D₂NO₅P | [1][2] |

| Molecular Weight | 171.1 g/mol | [2] |

| Formal Name | N-(phosphonomethyl)-glycine-2,2-d₂ | [2] |

| Purity | ≥99% deuterated forms (d₁-d₂) | [2] |

| Appearance | Solid | [1][2] |

| Solubility | Slightly soluble in DMSO and PBS (pH 7.2) | [2] |

Application in Analytical Chemistry

Glyphosate-d2 is primarily utilized as an internal standard for the precise quantification of glyphosate in various samples by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard like Glyphosate-d2 is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and reliable measurements.

Experimental Protocol: Quantification of Glyphosate in Cereal Samples using LC-MS/MS with Glyphosate-d2 Internal Standard

This section outlines a detailed methodology for the analysis of glyphosate in cereal matrices, adapted from established protocols.[3][4]

Materials and Reagents

-

Glyphosate analytical standard

-

Glyphosate-d2 internal standard

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Supel™-Select HLB)[3]

-

Centrifuge tubes (50 mL)

-

Centrifugal filter units (e.g., Amicon® Ultra –0.5, 3kDa MWCO)[3]

Sample Preparation and Extraction

-

Homogenization: Grind cereal samples to a fine powder.

-

Weighing: Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of a 20 µg/mL solution of Glyphosate-d2 in water to each sample.

-

Hydration: Add 10 mL of water and let the samples stand for 30 minutes to 2 hours.

-

Extraction: Add 10 mL of methanol containing 1% v/v formic acid.

-

Shaking: Vigorously shake the tubes for a specified period (e.g., 30 minutes).

-

Centrifugation: Centrifuge the samples to pellet solid material.

-

SPE Cleanup: Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant from the centrifugation step onto the cartridge. Wash the cartridge to remove interferences and then elute the analytes.

-

Ultrafiltration (for select matrices): For samples with particulates remaining after centrifugation, use a centrifugal filter unit to further clarify the extract.[4]

LC-MS/MS Analysis

-

Chromatographic Column: Anion exchange column (e.g., apHera NH2)[3]

-

Mobile Phase: A gradient of mobile phases, for instance, a combination of methanol/water with a buffer like ammonium acetate.

-

Injection Volume: 50 µL

-

Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is typically used. Specific precursor-to-product ion transitions for both glyphosate and Glyphosate-d2 are monitored for quantification.

Experimental Workflow Diagram

Mechanism of Action of Glyphosate: The Shikimate Pathway

Glyphosate's herbicidal activity stems from its inhibition of the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[5][6] This pathway is absent in animals, which is the basis for glyphosate's selective toxicity.[7]

Glyphosate specifically targets and inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[5][6] This enzyme catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP).[5] By blocking this crucial step, glyphosate prevents the production of the essential aromatic amino acids, leading to a halt in protein synthesis and ultimately, plant death.[6][7]

Shikimate Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]

- 5. Glyphosate - Wikipedia [en.wikipedia.org]

- 6. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 7. Glyphosate Technical Fact Sheet [npic.orst.edu]

In-Depth Technical Guide to the Isotopic Purity of Glyphosate-d2-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Glyphosate-d2-1 (N-(phosphonomethyl)-glycine-2,2-d2), a deuterated internal standard crucial for the accurate quantification of glyphosate in various analytical applications. This document details the synthesis, potential isotopic impurities, and the analytical methodologies used to determine and verify its isotopic purity, with a focus on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Introduction to this compound

This compound is a stable isotope-labeled version of glyphosate, the world's most widely used broad-spectrum herbicide. The deuterium labels are specifically introduced at the C2 position of the glycine moiety. This isotopologue serves as an ideal internal standard in analytical methods, particularly those employing mass spectrometry, for the precise quantification of glyphosate residues in environmental, agricultural, and biological samples. The efficacy of this compound as an internal standard is fundamentally dependent on its high isotopic purity and the accurate characterization of any remaining isotopic variants.

Commercially available this compound typically has a specified isotopic purity of ≥99% deuterated forms (d1 and d2).[1]

Synthesis and Potential Isotopic Impurities

A common synthetic route to this compound involves the use of deuterated glycine (glycine-d2) as a starting material. The synthesis of glycine-d2 can be achieved through methods such as the exchange of labile protons in glycine with deuterium oxide (D₂O) under heat in the presence of a catalyst.

The primary isotopic impurities in this compound are the unlabeled (d0) and partially labeled (d1) forms of glyphosate. The presence of these impurities can arise from two main sources:

-

Incomplete Deuteration of the Glycine Precursor: If the synthesis of glycine-d2 is not driven to completion, a mixture of d0, d1, and d2-glycine will be present, which will then be incorporated into the final glyphosate product.

-

Hydrogen-Deuterium (H/D) Exchange: Back-exchange of deuterium with protium from solvents or reagents during the synthesis or purification steps can also lead to a decrease in isotopic purity.

A general synthetic pathway for glyphosate involves the reaction of glycine with formaldehyde and a phosphite source. The specific pathway for the deuterated analog would follow a similar route, starting with the deuterated glycine.

Figure 1. A simplified logical flow of the synthesis of this compound.

Analytical Methodologies for Isotopic Purity Determination

The determination of the isotopic purity of this compound requires robust analytical techniques capable of differentiating and quantifying molecules with very small mass differences. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary methods employed for this purpose.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity. By providing accurate mass measurements, HRMS can resolve the isotopic cluster of this compound and its less deuterated counterparts.

Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

A validated LC-MS/MS method can be adapted for the analysis of isotopic purity.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as water or a water/acetonitrile mixture, at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation:

-

Column: A mixed-mode column with both anion-exchange and cation-exchange properties is often used for the analysis of polar compounds like glyphosate.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Full scan mode over a mass range that includes the molecular ions of d0, d1, and d2-glyphosate (e.g., m/z 168-172 for the [M-H]⁻ ion).

-

-

Data Analysis:

-

The extracted ion chromatograms (EICs) for the theoretical exact masses of the [M-H]⁻ or [M+H]⁺ ions of d0, d1, and d2-glyphosate are generated.

-

The peak areas of these EICs are integrated.

-

The isotopic purity is calculated as the percentage of the peak area of the d2 species relative to the sum of the peak areas of the d0, d1, and d2 species, after correcting for the natural abundance of ¹³C and other isotopes.

-

Table 1: Theoretical and Expected Mass-to-Charge Ratios for Glyphosate Isotopologues in Mass Spectrometry

| Isotopologue | Formula | Monoisotopic Mass (Da) | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) |

| Glyphosate-d0 | C₃H₈NO₅P | 169.0140 | 168.0062 | 170.0198 |

| Glyphosate-d1 | C₃H₇DNO₅P | 170.0203 | 169.0125 | 171.0261 |

| Glyphosate-d2 | C₃H₆D₂NO₅P | 171.0266 | 170.0188 | 172.0324 |

Note: The exact m/z values can vary slightly depending on the adduct and charge state.

Figure 2. Workflow for determining the isotopic purity of this compound using LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a primary analytical method for determining the purity of chemical substances and can be adapted to assess isotopic purity. By comparing the integral of the residual proton signal at the deuterated position to the integrals of proton signals at non-deuterated positions, the degree of deuteration can be accurately determined.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

-

Sample Preparation: An accurately weighed amount of this compound is dissolved in a deuterated solvent (e.g., D₂O) containing a certified internal standard of known purity and concentration (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP)).

-

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation of all nuclei.

-

Number of Scans: Sufficient scans are acquired to achieve a high signal-to-noise ratio (e.g., 16 or more).

-

-

Data Processing and Analysis:

-

The acquired Free Induction Decay (FID) is processed with appropriate window functions and Fourier transformation.

-

The ¹H NMR spectrum is carefully phased and baseline corrected.

-

The integrals of the signal corresponding to the residual protons at the C2 position and the signals from the non-deuterated positions (e.g., the phosphonomethyl protons) are accurately determined. The integral of the internal standard is also measured.

-

The isotopic purity is calculated by comparing the relative integral values. For this compound, the signal for the -CH₂- group attached to the nitrogen is expected to be significantly diminished.

-

Table 2: Expected ¹H NMR Chemical Shifts for Glyphosate in D₂O

| Protons | Chemical Shift (ppm) | Multiplicity | Expected Integral (unlabeled) | Expected Integral (this compound) |

| -N-CH₂-P- | ~3.12 | Doublet | 2H | 2H |

| -N-CH₂-COOH | ~3.89 | Singlet | 2H | Greatly reduced (<0.02H for 99% purity) |

Note: Chemical shifts can vary depending on the pH and concentration.

Figure 3. Workflow for determining the isotopic purity of this compound using qNMR.

Data Presentation and Interpretation

The quantitative data obtained from mass spectrometry and NMR analysis are summarized below. These tables represent typical expected results for a batch of this compound with high isotopic purity.

Table 3: Illustrative Mass Spectrometry Data for Isotopic Purity of this compound

| Isotopologue | Theoretical [M-H]⁻ (m/z) | Measured Peak Area (Arbitrary Units) | Relative Abundance (%) |

| Glyphosate-d0 | 168.0062 | 5,000 | 0.5 |

| Glyphosate-d1 | 169.0125 | 15,000 | 1.5 |

| Glyphosate-d2 | 170.0188 | 980,000 | 98.0 |

| Total Deuterated (d1+d2) | 99.5 |

Table 4: Illustrative ¹H NMR Data for Isotopic Purity of this compound

| Signal Assignment | Chemical Shift (ppm) | Normalized Integral | Number of Protons | Calculated Isotopic Purity (%) |

| -N-CH₂-P- | ~3.12 | 2.00 | 2 | - |

| Residual -N-CH(D)-COOH | ~3.89 | 0.015 | 0.015 | 99.25 |

| Internal Standard | (Specific to standard) | (Set to reference value) | (Known) | - |

Calculation: Isotopic Purity (%) = (1 - (Integral of residual protons / Expected integral of unlabeled protons)) * 100

Conclusion

The determination of the isotopic purity of this compound is a critical quality control step to ensure its suitability as an internal standard for the accurate quantification of glyphosate. A combination of high-resolution mass spectrometry and quantitative ¹H NMR spectroscopy provides a comprehensive and reliable assessment of the isotopic distribution. The methodologies and data presented in this guide offer a framework for researchers, scientists, and drug development professionals to understand and verify the isotopic purity of this essential analytical standard. The primary isotopic impurities to monitor are the d0 and d1 species, which can be effectively quantified using the described protocols.

References

Deconstructing the Certificate of Analysis: A Technical Guide to Glyphosate-d2-1

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a reference standard. This guide provides an in-depth explanation of a typical CoA for Glyphosate-d2-1, a deuterated internal standard essential for the accurate quantification of glyphosate in various matrices. Understanding the data and methodologies presented in the CoA is paramount for ensuring the validity of analytical results.

Quantitative Data Summary

The following table summarizes the key quantitative data typically found on a Certificate of Analysis for this compound. This structured format allows for a clear and concise overview of the product's specifications.

| Parameter | Specification | Method |

| Chemical Formula | C₃H₆D₂NO₅P | - |

| Molecular Weight | 171.1 g/mol | Mass Spectrometry |

| Purity | ≥98% | qNMR |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

| Chemical Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in Water | Visual Inspection |

| Residual Solvents | Conforms to ICH Q3C | GC-MS |

| Storage Condition | -20°C | - |

Experimental Protocols

The analytical methods referenced in the CoA are based on rigorous and validated experimental protocols. Below are detailed methodologies for the key experiments performed to certify the quality of this compound.

Purity Determination by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method used to determine the purity of a substance without the need for a specific reference standard of the same compound.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound (approximately 10 mg) and a certified internal standard of known purity (e.g., maleic acid) are dissolved in a known volume of a suitable deuterated solvent (e.g., D₂O).

-

NMR Data Acquisition: The ¹H NMR spectrum is acquired on a calibrated spectrometer (e.g., 500 MHz). Key acquisition parameters are optimized for quantitative accuracy, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. A 90° pulse angle is used.

-

Data Processing: The acquired Free Induction Decay (FID) is processed with minimal manipulation. A line broadening of 0.3 Hz is typically applied. The spectrum is carefully phased and baseline corrected.

-

Quantification: The purity of this compound is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molecular weights and weighed amounts of the analyte and the internal standard.[1][2][3][4]

Isotopic Enrichment Analysis by Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed to determine the isotopic enrichment of the deuterated compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water with 0.1% formic acid).

-

Chromatographic Separation: The sample is injected into an LC system equipped with a suitable column (e.g., a HILIC column) to separate the analyte from any potential interferences.

-

Mass Spectrometric Analysis: The mass spectrometer is operated in a full scan mode to observe the mass distribution of the molecular ion. The relative intensities of the ion corresponding to this compound and any ions corresponding to lower deuteration levels (d0, d1) are measured.

-

Calculation of Isotopic Enrichment: The atom percent deuterium is calculated from the relative abundances of the different isotopic species.

Identity Confirmation by NMR and Mass Spectrometry

The chemical identity of this compound is confirmed by comparing the obtained spectra with the expected spectra for the deuterated structure.

-

¹H NMR: The proton NMR spectrum is used to confirm the presence and integration of the non-deuterated protons and the absence of a signal at the position of deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum confirms the carbon skeleton of the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry provides an accurate mass measurement of the molecular ion, which should be consistent with the calculated exact mass of this compound.

Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify any residual solvents from the synthesis and purification processes.[5][6][7][8][9]

Methodology:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water) in a headspace vial.

-

Headspace Sampling: The vial is heated to a specific temperature to allow volatile residual solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS system.

-

GC Separation: The injected sample is separated on a capillary column with a suitable stationary phase.

-

MS Detection and Quantification: The mass spectrometer is used to identify the eluted solvents based on their mass spectra. Quantification is performed by comparing the peak areas to those of a calibrated standard containing known amounts of the potential residual solvents.

Visualizing the Certificate of Analysis Workflow

The generation of a Certificate of Analysis is a multi-step process that ensures the quality and reliability of the certified reference material. The following diagram illustrates the typical workflow.

This in-depth guide provides the necessary technical information for researchers and scientists to fully understand and utilize the Certificate of Analysis for this compound, ensuring the integrity and accuracy of their analytical work.

References

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. emerypharma.com [emerypharma.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 5. cms.agr.wa.gov [cms.agr.wa.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. shimadzu.com [shimadzu.com]

- 8. agilent.com [agilent.com]

- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]

Technical Guide: Solubility of Glyphosate-d2-1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Glyphosate-d2-1, a deuterated isotopologue of the widely used herbicide glyphosate. Understanding the solubility of this compound is critical for a variety of research and development applications, including its use as an internal standard in analytical chemistry, in environmental fate studies, and in toxicological research.

Due to the limited availability of direct quantitative solubility data for this compound in organic solvents, this guide presents data for the non-deuterated parent compound, glyphosate acid. Given the minor structural difference—the substitution of two hydrogen atoms with deuterium on the glycine methylene group—the solubility characteristics are expected to be very similar. This assumption allows for a robust estimation of the solubility behavior of this compound.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is a measure of the maximum amount of that compound that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. Glyphosate, and by extension this compound, is a polar, zwitterionic molecule, which significantly influences its solubility profile.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound and its non-deuterated analogue, glyphosate acid, in various organic solvents.

Table 1: Solubility of this compound

| Solvent | Temperature | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] | Qualitative |

| Water | Not Specified | 13.89 mg/mL | Quantitative (Calculated) |

Table 2: Solubility of Glyphosate Acid in Various Organic Solvents at 20°C

This data is presented as a strong proxy for the solubility of this compound.

| Solvent | Solubility (g/L) |

| Acetone | 0.078[2] |

| Dichloromethane | 0.233[2] |

| Ethyl Acetate | 0.012[2] |

| Hexane | 0.026[2] |

| Methanol | 0.231[2] |

| Propane-2-ol | 0.02[2] |

| Toluene | 0.036[2] |

Table 3: Solubility of Glyphosate Salts in Selected Organic Solvents

| Compound | Solvent | Temperature | Solubility (g/L) |

| Glyphosate Isopropylamine Salt | Dichloromethane | 20°C | 0.184[2] |

| Glyphosate Isopropylamine Salt | Methanol | 20°C | 15.88[2] |

| Glyphosate Ammonium Salt | Acetone | 20°C | 0.0023[2] |

| Glyphosate Ammonium Salt | Methanol | 20°C | 0.159[2] |

| Glyphosate Potassium Salt | Methanol | 20°C | 0.217[2] |

The data clearly indicates that glyphosate and its deuterated form have very low solubility in most organic solvents, which is consistent with their polar and zwitterionic nature. The solubility is slightly higher in more polar organic solvents like methanol compared to non-polar solvents like hexane and toluene. The salt forms of glyphosate exhibit different solubility profiles, with the isopropylamine salt showing significantly higher solubility in methanol.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable research. Below are detailed methodologies for key experiments related to solubility assessment.

Protocol 1: Shake-Flask Method (Adapted from OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the solubility of a substance.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) for quantification.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached. Preliminary tests should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand at the constant temperature to let the undissolved solid settle.

-

Separate the saturated solution from the excess solid by either centrifugation or filtration. This step must be performed quickly and at the same temperature as the equilibration to avoid any change in solubility.

-

-

Quantification:

-

Take a known aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known this compound concentrations to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility in g/L or mg/mL using the determined concentration and the dilution factor.

-

Protocol 2: Laser Technique for Solubility in Aqueous-Organic Mixtures

This method was described for determining the solubility of glyphosate in aqueous mixtures of alcohols and can be adapted for other systems.[3][4]

Objective: To determine the solubility of this compound in a binary solvent system by monitoring the dissolution of the solid.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostat to control the temperature of the jacketed vessel

-

Laser source and a photodetector to measure the intensity of the transmitted light

-

Analytical balance

Procedure:

-

System Setup:

-

A known mass of the solvent mixture is placed in the jacketed glass vessel, and the temperature is maintained by the thermostat.

-

The laser beam is passed through the solution, and the intensity of the transmitted light is measured by the photodetector.

-

-

Dissolution Monitoring:

-

A small, known mass of this compound is added to the solvent.

-

As the solid dissolves, the solution becomes clearer, and the intensity of the transmitted laser light increases.

-

Continue adding small, known amounts of this compound and stirring until the intensity of the transmitted light no longer returns to its maximum value after a reasonable time, indicating that the solution is saturated and undissolved particles remain.

-

-

Data Analysis:

-

The total mass of this compound dissolved in the known mass of the solvent at saturation is used to calculate the solubility.

-

Visualizations

Workflow for the Shake-Flask Solubility Determination Method

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a solid compound in a liquid solvent.

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, leveraging the available data for its non-deuterated analogue. The detailed experimental protocols offer a starting point for researchers to perform their own solubility assessments. As more direct data for this compound becomes available, this guide will be updated to reflect the latest scientific findings.

References

Potential for Deuterium Exchange in Glyphosate-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential for deuterium exchange in Glyphosate-d2, a deuterated internal standard crucial for the accurate quantification of glyphosate. Understanding the stability of the deuterium label is paramount for ensuring data integrity in analytical studies. This document outlines the theoretical basis for deuterium exchange, factors influencing its rate, and provides detailed experimental protocols for its assessment.

Introduction to Deuterium Exchange and Glyphosate-d2

Deuterium-labeled compounds are essential internal standards in mass spectrometry-based quantification, offering a similar chemical behavior to the analyte while being distinguishable by mass. Glyphosate-d2, formally N-(phosphonomethyl)-glycine-2,2-d2, is the deuterated isotopologue of glyphosate, the world's most widely used herbicide. The stability of the two deuterium atoms on the C2 carbon of the glycine backbone is critical for its function as a reliable internal standard.

The carbon-deuterium (C-D) bond is generally more stable than a carbon-hydrogen (C-H) bond due to the kinetic isotope effect. However, under certain chemical conditions, these deuterium atoms can exchange with protons from the surrounding solvent (a phenomenon known as back-exchange), compromising the isotopic purity of the standard and potentially leading to inaccurate analytical results.

Mechanisms of Deuterium Exchange

Hydrogen-deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom, or vice versa. This process is most facile for protons attached to heteroatoms (e.g., in -OH, -NH, and -SH groups) but can also occur at carbon atoms, particularly those adjacent to activating functional groups.

In the case of Glyphosate-d2, the deuterium atoms are situated on a carbon atom alpha to both a secondary amine and a carboxylic acid group. The exchange at this position is most likely to be catalyzed by either acid or base.

-

Base-catalyzed exchange: This mechanism would involve the abstraction of a deuteron by a base to form a carbanion intermediate. Subsequent protonation of this intermediate by a proton from the solvent would result in the loss of the deuterium label. The presence of the adjacent carboxylate and phosphonate groups can stabilize the carbanion, making this pathway a significant consideration under basic conditions.

-

Acid-catalyzed exchange: Under acidic conditions, the exchange is less common for C-H bonds but can be facilitated through the formation of an enol intermediate.

Factors Influencing Deuterium Exchange in Glyphosate-d2

Several environmental and experimental factors can influence the rate of deuterium exchange in Glyphosate-d2. Understanding and controlling these factors is crucial for maintaining the isotopic integrity of the standard.

-

pH: The pH of the solution is one of the most critical factors. Basic conditions are expected to significantly accelerate the rate of deuterium exchange due to the increased concentration of hydroxide ions, which can act as a base to initiate the exchange process. While glyphosate is most stable around pH 5, extreme pH values in either direction can promote degradation and potentially exchange.

-

Temperature: Higher temperatures provide the necessary activation energy for the exchange reaction to occur, thereby increasing the rate of deuterium loss.

-

Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for the exchange to occur. The use of aprotic solvents for stock solutions can minimize the risk of exchange during storage.

-

Exposure Time: The extent of deuterium exchange is directly proportional to the time the molecule is exposed to conditions that promote the exchange.

The interplay of these factors determines the overall stability of the deuterium label in Glyphosate-d2.

Quantitative Analysis of Deuterium Exchange

Table 1: Hypothetical Deuterium Exchange of Glyphosate-d2 as a Function of pH

| pH | Temperature (°C) | Incubation Time (hours) | Hypothetical % Deuterium Exchange |

| 2.0 | 25 | 24 | < 1% |

| 5.0 | 25 | 24 | < 0.5% |

| 7.0 | 25 | 24 | 1-2% |

| 9.0 | 25 | 24 | 5-10% |

| 11.0 | 25 | 24 | > 20% |

Table 2: Hypothetical Deuterium Exchange of Glyphosate-d2 as a Function of Temperature

| Temperature (°C) | pH | Incubation Time (hours) | Hypothetical % Deuterium Exchange |

| 4 | 7.0 | 24 | < 1% |

| 25 | 7.0 | 24 | 1-2% |

| 50 | 7.0 | 24 | 5-8% |

| 80 | 7.0 | 24 | 15-25% |

Experimental Protocol for Assessing Deuterium Exchange in Glyphosate-d2

This protocol outlines a method for quantifying the potential deuterium back-exchange of Glyphosate-d2 in aqueous solutions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the rate and extent of deuterium loss from Glyphosate-d2 under various pH and temperature conditions.

Materials:

-

Glyphosate-d2 standard

-

Unlabeled glyphosate standard

-

HPLC-grade water, methanol, and acetonitrile

-

Formic acid, ammonium hydroxide, or other appropriate buffers to adjust pH

-

LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

-

Appropriate LC column for glyphosate analysis (e.g., HILIC or a dedicated polar compound column)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Glyphosate-d2 in a suitable aprotic solvent (e.g., acetonitrile) to ensure stability during storage.

-

Prepare a 1 mg/mL stock solution of unlabeled glyphosate in water.

-

-

Incubation under Test Conditions:

-

Prepare a series of aqueous solutions with varying pH values (e.g., pH 2, 5, 7, 9, 11) using appropriate buffers.

-

Spike a known concentration of the Glyphosate-d2 stock solution into each of the pH-adjusted aqueous solutions to a final concentration of, for example, 1 µg/mL.

-

For temperature studies, incubate the spiked solutions at different temperatures (e.g., 4°C, 25°C, 50°C).

-

At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each incubation mixture.

-

Immediately quench any potential further exchange by acidifying the aliquot with formic acid to a pH of ~2.5-3 and/or flash-freezing in liquid nitrogen.

-

-

LC-MS Analysis:

-

Analyze the quenched samples by LC-MS.

-

Develop a chromatographic method that provides good separation and peak shape for both glyphosate and Glyphosate-d2.

-

Set up the mass spectrometer to monitor the mass-to-charge ratios (m/z) for both unlabeled glyphosate (M) and Glyphosate-d2 (M+2). It is also advisable to monitor for the M+1 species, which would indicate the loss of one deuterium atom.

-

-

Data Analysis:

-

For each time point and condition, calculate the peak areas for the M, M+1, and M+2 species.

-

The percentage of deuterium exchange can be calculated using the following formula: % Exchange = [(Area(M) + 0.5 * Area(M+1)) / (Area(M) + Area(M+1) + Area(M+2))] * 100 (This formula assumes that the M+1 signal is solely from the exchange of one deuterium atom. A correction for the natural isotopic abundance of the unlabeled analyte may be necessary for very precise measurements.)

-

Plot the % exchange as a function of time for each pH and temperature condition to determine the exchange kinetics.

-

Visualizing the Factors Influencing Deuterium Exchange

A logical workflow is essential for systematically evaluating the potential for deuterium exchange in a labeled internal standard like Glyphosate-d2.

Caption: Workflow for assessing deuterium exchange stability in Glyphosate-d2.

Conclusion and Recommendations

The potential for deuterium exchange in Glyphosate-d2 is a critical consideration for its use as an internal standard in quantitative analytical methods. While the C-D bonds at the C2 position of the glycine moiety are relatively stable, they are not entirely immune to exchange, particularly under basic conditions and at elevated temperatures.

Key Recommendations for Researchers:

-

Storage: Always store stock solutions of Glyphosate-d2 in an aprotic solvent at or below -20°C to ensure long-term stability.

-

Sample Preparation: During sample preparation, minimize the time that Glyphosate-d2 is exposed to aqueous solutions with a pH outside the optimal stability range of approximately 2.5 to 7.

-

Method Validation: As part of the analytical method validation, it is prudent to perform a stability assessment of the deuterated internal standard in the sample matrix and under the conditions of the analytical method to confirm its isotopic integrity.

-

Data Interpretation: Be aware of the potential for back-exchange, which could manifest as an increase in the signal of the unlabeled analyte and a decrease in the signal of the deuterated standard over an analytical run.

By understanding the principles of deuterium exchange and implementing appropriate control measures, researchers can confidently use Glyphosate-d2 to achieve accurate and reliable quantification of glyphosate in various matrices.

Methodological & Application

Application Note: Quantification of Glyphosate in Various Matrices using Glyphosate-d2-1 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyphosate, a broad-spectrum systemic herbicide, is widely used in agriculture, leading to its presence in various environmental and biological matrices.[1][2] Accurate and sensitive quantification of glyphosate residues is crucial for food safety, environmental monitoring, and human health risk assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for glyphosate analysis due to its high selectivity and sensitivity.[1][3][4] However, the polar nature of glyphosate presents analytical challenges, including poor retention on conventional reversed-phase columns and susceptibility to matrix effects.[1][5]

The use of an isotopically labeled internal standard, such as Glyphosate-d2-1, is a robust strategy to overcome these challenges.[6][7][8] this compound shares similar physicochemical properties with the native analyte, allowing it to co-elute and experience similar ionization effects in the mass spectrometer. This compensates for variations in sample preparation and instrumental response, leading to more accurate and precise quantification.[9] This application note provides a detailed protocol for the quantification of glyphosate in various matrices using this compound as an internal standard with LC-MS/MS. Both direct analysis and derivatization methods are discussed.

Experimental Protocols

Reagents and Materials

-

Glyphosate analytical standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium carbonate

-

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for derivatization methods[10][11]

-

Borate buffer

-

Solid-phase extraction (SPE) cartridges (e.g., cation-exchange, anion-exchange, or polymeric)[2][12]

-

Ultrapure water